molecular formula C24H27O4P B14646612 Tris(3-ethylphenyl) phosphate CAS No. 52736-14-8

Tris(3-ethylphenyl) phosphate

Cat. No.: B14646612
CAS No.: 52736-14-8
M. Wt: 410.4 g/mol
InChI Key: QZWWNNQRBSJVLL-UHFFFAOYSA-N
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Description

Tris(3-ethylphenyl) phosphate: is an organophosphate compound with the molecular formula C24H27O4P. It is a derivative of phosphoric acid where three ethylphenyl groups are attached to the phosphorus atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-ethylphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 3-ethylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+3C8H10O(C8H10O)3PO+3HClPOCl_3 + 3 C_8H_{10}O \rightarrow (C_8H_{10}O)_3PO + 3 HCl POCl3​+3C8​H10​O→(C8​H10​O)3​PO+3HCl

The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and 3-ethylphenol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the product, which is subsequently purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tris(3-ethylphenyl) phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Under specific conditions, it can be reduced to form phosphine derivatives.

    Substitution: The ethylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(3-ethylphenyl) phosphate is used as a flame retardant in the production of plastics and polymers. Its ability to inhibit combustion makes it valuable in enhancing the fire resistance of materials.

Biology: In biological research, this compound is used as a model compound to study the effects of organophosphates on enzyme activity and cellular processes.

Medicine: While not directly used as a drug, this compound is studied for its potential effects on human health, particularly its impact on the nervous system due to its structural similarity to other organophosphates.

Industry: In addition to its use as a flame retardant, this compound is employed as a plasticizer in the manufacturing of flexible PVC products. It enhances the flexibility and durability of the materials.

Mechanism of Action

Mechanism: Tris(3-ethylphenyl) phosphate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.

Molecular Targets and Pathways: The primary molecular target of this compound is acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition disrupts normal neurotransmission and can lead to neurotoxic effects.

Comparison with Similar Compounds

    Tris(3-methylphenyl) phosphate: Similar in structure but with methyl groups instead of ethyl groups.

    Triphenyl phosphate: Lacks the ethyl groups and has phenyl groups instead.

    Tris(2-chloroethyl) phosphate: Contains chloroethyl groups, making it more reactive.

Uniqueness: Tris(3-ethylphenyl) phosphate is unique due to the presence of ethyl groups, which influence its physical and chemical properties. These groups enhance its solubility in organic solvents and its effectiveness as a flame retardant compared to its methyl and phenyl counterparts.

Properties

CAS No.

52736-14-8

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

tris(3-ethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-4-19-10-7-13-22(16-19)26-29(25,27-23-14-8-11-20(5-2)17-23)28-24-15-9-12-21(6-3)18-24/h7-18H,4-6H2,1-3H3

InChI Key

QZWWNNQRBSJVLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CC)OC3=CC=CC(=C3)CC

Origin of Product

United States

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